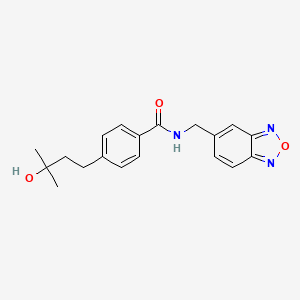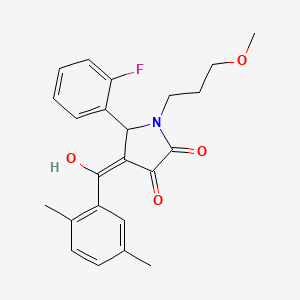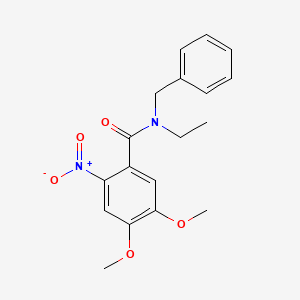
N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, commonly known as BODIPY FL, is a fluorescent dye that is widely used in scientific research. It is a derivative of the BODIPY (boron-dipyrromethene) family of dyes, which are known for their high photostability and brightness. BODIPY FL has a unique combination of properties that make it useful in a variety of applications, including biochemistry, cell biology, and materials science.
作用机制
The mechanism of action of BODIPY FL is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, is used to visualize and quantify the presence of the dye in biological and materials systems. BODIPY FL has a high quantum yield, which means that it emits a large amount of light for every photon absorbed. This property makes it a highly sensitive probe for detecting low levels of biomolecules and environmental factors.
Biochemical and Physiological Effects:
BODIPY FL is a relatively inert molecule that does not have any known biochemical or physiological effects on cells or organisms. However, its use as a fluorescent probe can have indirect effects on cellular processes, such as protein localization, trafficking, and turnover. In addition, the attachment of BODIPY FL to biomolecules can affect their stability and function, although this is typically minimized by using low concentrations of the dye.
实验室实验的优点和局限性
BODIPY FL has several advantages for lab experiments, including its high photostability, brightness, and sensitivity. It is also compatible with a wide range of biological and materials systems, making it a versatile tool for research. However, BODIPY FL has some limitations, including its relatively high cost, complex synthesis, and potential interference with cellular processes at high concentrations. In addition, the dye can be sensitive to environmental factors such as pH and temperature, which can affect its fluorescence properties.
未来方向
There are many potential future directions for research involving BODIPY FL. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for the dye, such as in vivo imaging and drug delivery. In addition, there is ongoing research into the use of BODIPY FL as a sensor for detecting changes in cellular function and disease states. Overall, BODIPY FL is a valuable tool for scientific research that has the potential to contribute to a wide range of fields.
合成方法
The synthesis of BODIPY FL involves several steps, starting with the preparation of the benzoxadiazole core. This is followed by the introduction of the BODIPY chromophore, which is achieved by a condensation reaction between the core and an aldehyde derivative. The final step involves the attachment of the 3-hydroxy-3-methylbutyl group to the benzamide moiety. The synthesis of BODIPY FL is a complex process that requires specialized equipment and expertise.
科学研究应用
BODIPY FL is widely used in scientific research as a fluorescent probe for a variety of applications. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. BODIPY FL is also used as a sensor for detecting changes in pH, metal ions, and other environmental factors. In addition, BODIPY FL is used in materials science as a fluorescent marker for polymers and other materials.
属性
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,24)10-9-13-3-6-15(7-4-13)18(23)20-12-14-5-8-16-17(11-14)22-25-21-16/h3-8,11,24H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOUHNWUIHLHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=CC3=NON=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5494514.png)
![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5494515.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B5494522.png)


![2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5494549.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494561.png)

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5494576.png)
![3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5494583.png)

![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5494611.png)
![(4-chlorophenyl){1-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]propyl}amine](/img/structure/B5494614.png)
